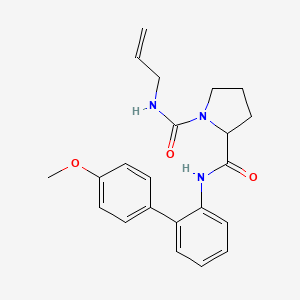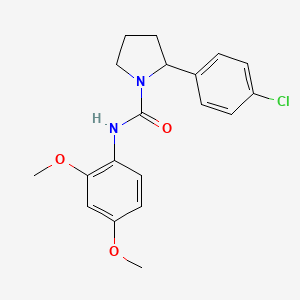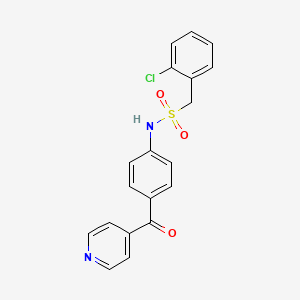
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide, also known as AMN082, is a synthetic compound that acts as a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). The compound has been widely used in scientific research to investigate the role of mGluR7 in various physiological and pathological conditions.
Mecanismo De Acción
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, particularly glutamate, which is the major excitatory neurotransmitter in the brain. This inhibition of neurotransmitter release leads to a decrease in neuronal excitability and has been implicated in the neuroprotective effects of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, the inhibition of inflammation, and the promotion of neurogenesis. The compound has also been shown to have effects on other systems, such as the cardiovascular and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, which allows for the specific modulation of this receptor without affecting other receptors. The compound is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, one limitation of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide in scientific research. One area of interest is the investigation of the role of mGluR7 in psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target mGluR7 for the treatment of neurodegenerative diseases. Additionally, the use of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide in combination with other drugs or therapies could provide new insights into the mechanisms underlying various diseases and lead to the development of more effective treatments.
Métodos De Síntesis
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of an allylamine with a biphenyl carboxylic acid to form an amide intermediate, which is then reacted with a pyrrolidine carboxylic acid to form the final product. The synthesis has been optimized to yield high purity and yield of the product.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide has been extensively used in scientific research to investigate the role of mGluR7 in various physiological and pathological conditions. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been shown to have anticonvulsant and analgesic effects.
Propiedades
IUPAC Name |
2-N-[2-(4-methoxyphenyl)phenyl]-1-N-prop-2-enylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h3-5,7-8,10-13,20H,1,6,9,14-15H2,2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLNZZSIWSUYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)


![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
